8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 291.05 . It is a solid at room temperature . The IUPAC name for this compound is 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The InChI code for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is 1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a solid at room temperature . It has a boiling point of 213-215 degrees Celsius .Scientific Research Applications
Automated Synthesis of Imidazo[1,2-a] Heterocycles
A significant advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids and their amides, including a Mur ligase inhibitor, has been achieved through a fully automated continuous flow process. This method surpasses traditional in-flask methods by eliminating the need for isolating intermediates, showcasing an efficient approach for producing these compounds (Herath et al., 2010).
Characterization of Imidazo[1,2-a]Pyridine Derivatives
Research on imidazo[1,2-a]pyridine carboxylic acid derivatives has led to the development of versatile synthetic routes, starting from commercially available 2-amino pyridine. This work has explored various reaction conditions and catalysts, contributing to the broader application of these compounds in chemical synthesis (Du Hui-r, 2014).
Potential as Tyrosyl-tRNA Synthetase Inhibitors
Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, with some showing potential as tyrosyl-tRNA synthetase inhibitors. These findings are significant for therapeutic research, highlighting the potential of imidazo[1,2-a]pyridine derivatives in drug discovery (Jabri et al., 2023).
Synthesis from 1,1-Dibromo-1-Alkenes
An efficient method for synthesizing imidazo[1,5-a]pyridine from 1,1-dibromo-1-alkenes with 2-aminomethylpyridines has been developed, utilizing inorganic bases and moderate heating. This method opens new avenues for the synthesis of activated carboxyl group synthons (Zhang et al., 2010).
Synthesis of Hydroxyimidazo[1,2-a]pyridine Derivatives
Research has also been conducted on the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. These compounds were further coupled with various amino acid derivatives, demonstrating the flexibility of imidazo[1,2-a]pyridine scaffolds in synthesizing complex molecules (Stanovnik et al., 2008).
Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids
A novel and efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, showcasing a one-pot treatment with trifluoroacetic anhydride and subsequent conversion into carboxylic acids through haloform cleavage (Tverdiy et al., 2016).
Mechanism of Action
While the specific mechanism of action for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is not mentioned in the retrieved documents, imidazo[1,2-a]pyridines are known to display a broad spectrum of biological activity profiles . They are crucial target products and key intermediates in the preparation of important drugs and promising drug candidates .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The future directions in this field may involve the development of more eco-friendly synthesis methods and the exploration of new bioactive properties of imidazo[1,2-a]pyridines.
properties
IUPAC Name |
8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGPDUCWEQEIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
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